molecular formula C18H19N3O2 B246998 N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea

Numéro de catalogue B246998
Poids moléculaire: 309.4 g/mol
Clé InChI: DQBSRHKJPZCSRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea, also known as Sunitinib, is a small molecule inhibitor that has been used in cancer treatment. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The molecule has been found to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).

Applications De Recherche Scientifique

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has been extensively studied in cancer research. It has been found to inhibit the growth and proliferation of various cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic cancer. In addition, it has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has also been studied in other diseases, such as Alzheimer's disease and multiple sclerosis, due to its ability to inhibit receptor tyrosine kinases.

Mécanisme D'action

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. By inhibiting these kinases, N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea prevents the activation of downstream signaling pathways that promote cell growth and proliferation. In addition, N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has been found to inhibit angiogenesis by blocking the VEGFR signaling pathway.
Biochemical and Physiological Effects:
N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has been shown to decrease tumor size and reduce the number of blood vessels in tumors.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea has several advantages for lab experiments. It has a high potency and specificity for its target kinases, which makes it a useful tool for studying receptor tyrosine kinase signaling pathways. In addition, it has been extensively studied in preclinical and clinical trials, which provides a wealth of data for researchers to draw from. However, N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea also has some limitations. It has been found to have off-target effects on other kinases, which can complicate data interpretation. In addition, it has a short half-life, which can make dosing and timing of experiments challenging.

Orientations Futures

There are several future directions for research on N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea. One area of interest is the development of combination therapies that include N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea. It has been found to synergize with other cancer drugs, such as paclitaxel and gemcitabine, which could improve treatment outcomes. Another area of interest is the development of new N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea analogs that have improved potency and selectivity for target kinases. Finally, there is interest in studying the role of N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea in other diseases, such as Alzheimer's disease and multiple sclerosis, to determine if it has potential therapeutic benefits beyond cancer treatment.
Conclusion:
N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea, or N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea, is a small molecule inhibitor that has been extensively studied in cancer research. It inhibits multiple receptor tyrosine kinases and has been found to have a variety of biochemical and physiological effects. While it has some limitations, it has several advantages for lab experiments and has potential for future research in combination therapies and the development of new analogs.

Méthodes De Synthèse

The synthesis of N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea involves the reaction of 4-chlorobenzylamine with N-phenylurea in the presence of sodium hydride. The resulting product is then reacted with 2-oxo-1-pyrrolidineacetate to produce the final product, N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea. The overall yield of the synthesis is around 60%.

Propriétés

Nom du produit

N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea

Formule moléculaire

C18H19N3O2

Poids moléculaire

309.4 g/mol

Nom IUPAC

1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-3-phenylurea

InChI

InChI=1S/C18H19N3O2/c22-17-7-4-12-21(17)16-10-8-14(9-11-16)13-19-18(23)20-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-13H2,(H2,19,20,23)

Clé InChI

DQBSRHKJPZCSRV-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3

SMILES canonique

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.